2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with significant importance in various fields such as medicinal chemistry and pharmacology. This compound, known for its intricate structure, features a benzylthio group, a p-tolyl group, and a triazolopyrimidine moiety, offering a diverse range of chemical interactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. A common approach includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the piperazine and benzylthio groups under controlled conditions. Solvents like ethanol or acetonitrile, along with reagents such as benzyl chloride and sodium hydride, are often employed to facilitate these steps.
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and yield of the synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to better scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is subject to a variety of chemical reactions, including:
Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involving agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions, utilizing reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, depending on the desired transformation. For oxidation reactions, acidic or basic conditions may be required. Reduction reactions usually occur in protic or aprotic solvents, while substitution reactions often need catalysts or heating.
Major Products
Depending on the reaction type, the major products can vary. Oxidation might yield sulfoxides or sulfones, reduction can produce corresponding alcohols or amines, and substitution reactions may generate alkylated or acylated derivatives.
Scientific Research Applications
This compound has garnered attention in multiple research areas:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with various proteins.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety is particularly known for its ability to bind to active sites of enzymes, modulating their activity. Pathways involved can include inhibition of specific enzymes or interference with cell signaling processes.
Comparison with Similar Compounds
When compared to similar compounds like 2-(benzylthio)-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone or 2-(benzylthio)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone demonstrates unique properties such as higher binding affinity to certain protein targets and greater stability under physiological conditions. These distinctions underscore its potential superiority and tailored utility in specific applications.
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Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7OS/c1-18-7-9-20(10-8-18)31-24-22(27-28-31)23(25-17-26-24)30-13-11-29(12-14-30)21(32)16-33-15-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPBVRFAZQOYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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